4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde
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Overview
Description
4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzaldehyde Moiety: The final step involves the formation of the benzaldehyde moiety through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)pyrrolidine: Shares the pyrrolidine and fluorophenyl groups but lacks the benzaldehyde moiety.
4-(2-Oxoethoxy)benzaldehyde: Contains the benzaldehyde and oxoethoxy groups but lacks the pyrrolidine and fluorophenyl groups.
Uniqueness
4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-18-5-1-15(2-6-18)11-17-9-10-22(12-17)20(24)14-25-19-7-3-16(13-23)4-8-19/h1-8,13,17H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOJTBDWLGRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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